molecular formula C13H17N3O4 B2416022 Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate CAS No. 76491-40-2

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate

Cat. No.: B2416022
CAS No.: 76491-40-2
M. Wt: 279.296
InChI Key: GTEQUDFRRSOJGP-SNVBAGLBSA-N
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Description

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is a chemical compound with the molecular formula C13H17N3O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2R)-1,5-diamino-1,5-dioxopentane under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted carbamates. These derivatives have unique properties and applications in different fields .

Scientific Research Applications

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl N-(1,5-diamino-1,5-dioxopentan-2-yl)carbamate
  • Benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Uniqueness

Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-11(17)7-6-10(12(15)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)(H2,15,18)(H,16,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEQUDFRRSOJGP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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